![molecular formula C24H32O7 B1251215 Inflexin](/img/structure/B1251215.png)
Inflexin
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Overview
Description
Inflexin is an ent-kaurane diterpenoid that is ent-kaur-16-ene substituted by an alpha-hydroxy group at position 1, beta-acetoxy groups at positions 3 and 6a and oxo groups at positions 11 and 15. Isolated from Isodon excisus and Rabdosia inflexa,it acts as an aromatase inhibitor. It has a role as a metabolite and an EC 1.14.14.14 (aromatase) inhibitor. It is an ent-kaurane diterpenoid, an acetate ester, a cyclic ketone, a bridged compound and a secondary alcohol.
Scientific Research Applications
Neuroinflammation and Neurodegenerative Diseases
Inflexin, a compound isolated from Isodon excisus, has shown potential in suppressing neuroinflammation. It inhibits the production of proinflammatory mediators in lipopolysaccharide (LPS)-stimulated microglia, which could alleviate neurodegenerative diseases. Inflexin significantly reduced the release of nitric oxide (NO) and the expression of inducible NO synthase and cyclooxygenase-2. It also inhibited nuclear factor-kappaB (NF-kappaB) activation, which is crucial in neuroinflammatory pathways (Ko et al., 2010).
Anti-Inflammatory Effects
Inflexinol, a related compound, has demonstrated anti-inflammatory effects in RAW 264.7 cells and astrocytes. It suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), along with the production of NO in LPS-stimulated cells. These effects are attributed to the inhibition of NF-kappaB activation (Lee et al., 2007).
Aromatase Inhibition
Inflexin has been identified as an inhibitor of aromatase, an enzyme involved in estrogen production. This activity was discovered during the study of Isodon excisus var.coreanus, where inflexin was one of the active compounds exhibiting significant inhibitory activity in aromatase assays (Jeong et al., 2000).
Antimicrobial Activity
Studies on Juncus inflexus revealed the isolation of phenanthrenes, including compounds named jinflexins, which exhibited antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential of inflexin-related compounds in treating bacterial infections (Tóth et al., 2016).
Cancer Research
Inflexinol has shown efficacy in inhibiting the growth of colon cancer cells. It interferes with NF-kappaB activity, which is a key factor in cancer cell proliferation and survival. This inhibition is achieved through direct interaction with the p50 subunit of NF-kappaB, leading to apoptotic cell death in vitro and in vivo (Ban et al., 2009).
Acute Pancreatitis
Research on inflexinol's effect on acute pancreatitis showed that it could reduce the severity of the condition by inhibiting NF-kappaB activation in cerulein-induced pancreatitis in mice. This suggests its potential as a therapeutic agent for inflammatory pancreatic diseases (Ahn et al., 2013).
properties
Product Name |
Inflexin |
---|---|
Molecular Formula |
C24H32O7 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(1S,4R,6S,8S,9S,10S,11S,13S)-6-acetyloxy-8-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C24H32O7/c1-11-14-7-16(30-12(2)25)20-23(6)17(28)8-18(31-13(3)26)22(4,5)19(23)15(27)10-24(20,9-14)21(11)29/h14,16-20,28H,1,7-10H2,2-6H3/t14-,16+,17+,18+,19-,20+,23-,24+/m1/s1 |
InChI Key |
LSJBRRZMOVGSIZ-XRBPMINJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)C3)(C)C)OC(=O)C)O)C)C(=O)C2=C |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3)(C)C)OC(=O)C)O)C)C(=O)C2=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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